molecular formula C12H11NO4S B11727644 Methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate

Methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate

Cat. No.: B11727644
M. Wt: 265.29 g/mol
InChI Key: SLQFQMZNOMTPQB-QPEQYQDCSA-N
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Description

Methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate is a complex organic compound that features a furan ring and a thiophene ring. This compound is known for its unique chemical structure, which combines the properties of both furan and thiophene, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate typically involves the reaction of furan and thiophene derivatives under specific conditions. One common method includes the use of methoxyimino derivatives and carboxylate esters. The reaction conditions often require a controlled temperature range and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce oxides, reduction may yield alcohols or amines, and substitution may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate include:

Uniqueness

What sets methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate apart from these similar compounds is its unique combination of furan and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

  • Chemical Formula : C13_{13}H13_{13}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 253.31 g/mol
  • CAS Number : [not provided]

The compound consists of a thiophene ring, a furan moiety, and a methoxyimino group, contributing to its unique chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of the methoxyimino group is believed to enhance this activity by interfering with bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It could interact with specific receptors on cell membranes, altering cellular responses to external stimuli.
  • Oxidative Stress Reduction : The antioxidant properties associated with the thiophene structure may contribute to reducing oxidative stress in cells, thereby protecting against damage.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, showing promising results that warrant further investigation into its clinical applications.

Study 2: Anticancer Activity

In vitro studies evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective potency comparable to established chemotherapeutics. Further analysis revealed apoptotic characteristics in treated cells, highlighting its potential as an anticancer agent.

Data Table

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels

Properties

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

methyl 3-[5-[(Z)-methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate

InChI

InChI=1S/C12H11NO4S/c1-15-12(14)11-9(5-6-18-11)10-4-3-8(17-10)7-13-16-2/h3-7H,1-2H3/b13-7-

InChI Key

SLQFQMZNOMTPQB-QPEQYQDCSA-N

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\OC

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC

Origin of Product

United States

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